molecular formula C14H28O3 B12648411 Pentyl 3-(3-methylbutoxy)butyrate CAS No. 94231-94-4

Pentyl 3-(3-methylbutoxy)butyrate

Cat. No.: B12648411
CAS No.: 94231-94-4
M. Wt: 244.37 g/mol
InChI Key: JLBRCEFDGLMHPI-UHFFFAOYSA-N
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Description

Pentyl 3-(3-methylbutoxy)butyrate is an organic compound with the molecular formula C14H28O3. It is an ester formed from the reaction of pentanol and 3-(3-methylbutoxy)butanoic acid. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing esters, including pentyl 3-(3-methylbutoxy)butyrate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, 3-(3-methylbutoxy)butanoic acid chloride reacts with pentanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Another method involves the direct esterification of 3-(3-methylbutoxy)butanoic acid with pentanol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient esterification and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-(3-methylbutoxy)butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts with the desired alcohol.

Major Products Formed

    Hydrolysis: 3-(3-methylbutoxy)butanoic acid and pentanol.

    Reduction: Corresponding primary alcohols.

    Transesterification: New esters with different alkoxy groups.

Mechanism of Action

The mechanism of action of pentyl 3-(3-methylbutoxy)butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 3-(3-methylbutoxy)butyrate is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Its longer alkoxy chain compared to similar esters like ethyl and methyl butyrate results in different solubility, boiling point, and reactivity .

Properties

CAS No.

94231-94-4

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

pentyl 3-(3-methylbutoxy)butanoate

InChI

InChI=1S/C14H28O3/c1-5-6-7-9-17-14(15)11-13(4)16-10-8-12(2)3/h12-13H,5-11H2,1-4H3

InChI Key

JLBRCEFDGLMHPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC(C)OCCC(C)C

Origin of Product

United States

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